4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid
Description
Significance of Carbazole-Based Ligands in Reticular Chemistry
Reticular chemistry is a field focused on the synthesis of extended structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), by linking together molecular building blocks into predetermined network topologies. Carbazole-based ligands are particularly significant in this area for several reasons:
Electronic Properties: The carbazole (B46965) moiety is an excellent hole-transporting material and a strong electron donor. google.com This makes it a valuable component in materials designed for electronic and optoelectronic applications.
Photophysical Properties: Carbazole derivatives are known for their fluorescence, making them suitable for creating luminescent materials. mdpi.com MOFs constructed from carbazole-based ligands often exhibit interesting photoluminescent properties, which can be harnessed for sensing and photocatalysis. mdpi.comrsc.org
Structural Rigidity and Defined Geometry: The rigid nature of the carbazole core helps in the formation of well-ordered and porous crystalline structures. The specific substitution patterns on the carbazole ring allow for precise control over the geometry of the resulting frameworks.
Overview of the Chemical Compound's Research Trajectory
The research trajectory of 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid is closely intertwined with the development of functional porous materials. Initially, research on carbazole derivatives was largely focused on their applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters due to their excellent photophysical properties.
The advent of reticular chemistry opened new avenues for the application of carbazole-based molecules as building blocks for crystalline porous materials. The synthesis of 9H-carbazole-3,6-dicarboxylic acid and its derivatives provided versatile linkers for the construction of MOFs. researchgate.net These frameworks demonstrated the potential of incorporating the favorable electronic and photophysical properties of carbazoles into robust, porous architectures.
More recently, research has focused on utilizing ligands like this compound to create MOFs with specific functionalities. These include materials for the selective sensing of nitroaromatic compounds, which are common pollutants and explosives, and for photocatalysis. mdpi.comresearchgate.net The ability to tune the properties of the resulting MOFs by modifying the carbazole-based ligand continues to drive research in this area. For instance, a carbazole-functionalized MOF has been shown to be an efficient fluorescent sensor for the detection of antibiotics, pesticides, and nitroaromatic compounds. researchgate.netrsc.org
Detailed Research Findings
The utility of this compound and related carbazole-based ligands is evident in a variety of research applications. The following table summarizes key findings from studies utilizing these compounds in the construction of advanced materials.
Applications of Carbazole-Based MOFs
| Application | MOF System | Key Findings |
|---|---|---|
| Fluorescent Sensing | Zn-based MOF with a carbazole-based ligand | Demonstrated selective and sensitive detection of picric acid, a nitroaromatic explosive, through fluorescence quenching. mdpi.com |
| Fluorescent Sensing | Cd-based MOF with a carbazole-functionalized ligand | Showed high selectivity and sensitivity for the detection of nitrofurans (antibiotics), 4-nitroaniline (B120555), and 2,6-dichloro-4-nitroaniline (B1670479) (pesticide). researchgate.netrsc.org |
| Photocatalysis | Carbazolyl-decorated Zr-MOF | Exhibited a high quantum yield and was effective in the photocatalytic degradation of tetracycline, with a removal efficiency of up to 85%. nih.gov |
| Photochromism | Zn-based MOF with a carbazole-dicarboxylic acid ligand | Displayed energy-transfer photochromic behavior, with a color change from colorless to purple under UV light, demonstrating potential for smart materials. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO4/c28-25(29)17-5-1-15(2-6-17)19-9-11-23-21(13-19)22-14-20(10-12-24(22)27-23)16-3-7-18(8-4-16)26(30)31/h1-14,27H,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRAPMAUDXQSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4,4 9h Carbazole 3,6 Diyl Dibenzoic Acid
Established Synthetic Pathways to the Dibenzoic Acid Ligand
The creation of the 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid ligand is primarily approached from precursors such as 3,6-dihalogenated carbazoles. These pathways involve either the formation of the carboxylic acids from nitrile groups or the direct coupling of benzoic acid moieties.
A common and effective pathway to synthesize carbazole-based dicarboxylic acids involves the hydrolysis of dinitrile precursors. researchgate.net While the direct synthesis of this compound via this method starts with the corresponding dinitrile, 3,6-bis(4-cyanophenyl)-9H-carbazole, the underlying chemistry is well-established through the synthesis of the core carbazole-3,6-dicarboxylic acid. researchgate.net
The general two-step approach is as follows:
Synthesis of the Dinitrile Precursor : The precursor, 3,6-bis(4-cyanophenyl)-9H-carbazole, is synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This involves reacting 3,6-dibromo-9H-carbazole with 4-cyanophenylboronic acid.
Hydrolysis : The dinitrile compound is then subjected to vigorous hydrolysis under basic conditions. The reaction typically involves heating the dinitrile in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), often with a copper(I) iodide (CuI) catalyst to facilitate the conversion of the nitrile groups (-CN) into carboxylate salts. researchgate.net Subsequent acidification with a strong acid like hydrochloric acid (HCl) precipitates the final dibenzoic acid product. researchgate.net
This method is advantageous as the precursor, 3,6-dibromo-9H-carbazole, is readily prepared by the electrophilic bromination of 9H-carbazole using N-bromosuccinimide (NBS). encyclopedia.pubmdpi.com
Table 1: Representative Reaction Scheme for Dinitrile Hydrolysis Pathway
| Step | Reactants | Reagents/Catalysts | Product |
|---|---|---|---|
| 1. Suzuki Coupling | 3,6-Dibromo-9H-carbazole, 4-Cyanophenylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3,6-bis(4-cyanophenyl)-9H-carbazole |
| 2. Hydrolysis | 3,6-bis(4-cyanophenyl)-9H-carbazole | 1. NaOH(aq), CuI, Heat2. HCl(aq) | this compound |
Alternative pathways offer more direct routes to the target compound, often by forming the carbon-carbon bonds connecting the benzoic acid groups to the carbazole (B46965) core in a single key step.
Suzuki-Miyaura Cross-Coupling: The most prominent alternative is the direct palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. semanticscholar.org This approach couples 3,6-dibromo-9H-carbazole directly with 4-carboxyphenylboronic acid. To prevent complications from the acidic protons of the carboxylic acid groups, the boronic acid is often used in its ester form, such as (4-(methoxycarbonyl)phenyl)boronic acid. The reaction is carried out in the presence of a palladium catalyst and a base. A final hydrolysis step is then required to convert the diester into the desired dibenzoic acid. This method offers high yields and good functional group tolerance. nih.gov
Nickel-Catalyzed Cross-Coupling: Another viable method involves a nickel-catalyzed cross-coupling reaction (Kumada coupling) between 3,6-dibromocarbazole (B31536) and a Grignard reagent derived from a protected 4-bromobenzoic acid. vanderbilt.edu For example, 4-bromobenzoic acid can be protected as its methyl ester, converted to the corresponding Grignard reagent, and then coupled with the dibromocarbazole using a nickel catalyst like NiCl₂(dppp). vanderbilt.edu Subsequent hydrolysis of the ester groups yields the final product.
Table 2: Comparison of Alternative Synthetic Approaches
| Method | Key Precursors | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 3,6-Dibromo-9H-carbazole, (4-(alkoxycarbonyl)phenyl)boronic acid | Palladium (e.g., Pd(PPh₃)₄), Base | High yield, excellent functional group tolerance. semanticscholar.orgnih.gov |
| Kumada Coupling | 3,6-Dibromo-9H-carbazole, Grignard reagent of protected 4-bromobenzoic acid | Nickel (e.g., NiCl₂(dppp)) | Utilizes readily available Grignard reagents. vanderbilt.edu |
Functionalization Strategies and Derivative Synthesis
The this compound scaffold can be further modified to create derivatives with tailored electronic and structural properties. Functionalization typically targets the nitrogen atom of the carbazole ring.
The hydrogen atom on the carbazole nitrogen is acidic and can be substituted with various alkyl or aryl groups. youtube.com To perform these modifications without interference from the carboxylic acid groups, the parent dibenzoic acid is first converted to its diester form (e.g., dimethyl or diethyl ester).
N-Alkylation: The N-alkylation of the carbazole diester can be achieved by reaction with alkyl halides in the presence of a base. researchgate.net Phase-transfer catalysts are sometimes employed to improve reaction efficiency. researchgate.net Microwave-assisted methods have also been developed to accelerate these reactions, often providing high yields in significantly reduced reaction times. researchgate.net
N-Arylation: Introducing aryl groups at the nitrogen position is commonly accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. encyclopedia.puborganic-chemistry.org
Ullmann Reaction : This classic method involves coupling the carbazole diester with an aryl halide (typically an iodide or bromide) at elevated temperatures using a copper catalyst and a base. organic-chemistry.orgorganic-chemistry.org
Buchwald-Hartwig Reaction : This palladium-catalyzed cross-coupling reaction is often more versatile and proceeds under milder conditions than the Ullmann reaction, allowing for the coupling of a wider range of aryl halides and pseudohalides.
After successful N-substitution, the ester groups are hydrolyzed back to carboxylic acids to yield the final functionalized ligand.
The synthesis of complex derivatives, such as the tricarboxylic acid 4,4'-(9-(4'-carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid, exemplifies the power of N-arylation strategies. This synthesis is a multi-step process that builds upon the previously described methodologies.
A plausible synthetic route is as follows:
Esterification : The parent this compound is first protected by converting both carboxylic acid groups into methyl or ethyl esters.
Preparation of the Aryl Halide : The coupling partner, a protected 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid (e.g., methyl 4'-bromo-[1,1'-biphenyl]-4-carboxylate), is prepared. This can be synthesized via a Suzuki coupling between 1,4-dibromobenzene (B42075) and (4-(methoxycarbonyl)phenyl)boronic acid.
N-Arylation Coupling : The protected dibenzoic acid from step 1 is coupled with the biphenyl (B1667301) halide from step 2 using an Ullmann or Buchwald-Hartwig C-N cross-coupling reaction. encyclopedia.puborganic-chemistry.org This attaches the biphenyl moiety to the carbazole nitrogen, resulting in a tri-ester compound.
Saponification : In the final step, all three ester groups are hydrolyzed simultaneously under strong basic conditions, followed by acidification, to yield the target tricarboxylic acid ligand.
This modular approach allows for the construction of highly conjugated and functionalized ligands suitable for advanced applications like the assembly of metal-organic frameworks (MOFs).
Structural Elucidation and Coordination Chemistry of 4,4 9h Carbazole 3,6 Diyl Dibenzoic Acid and Its Assemblies
Ligand Design Principles and Coordination Geometry
The design of 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid as a linker for MOFs is predicated on several key molecular features. The central carbazole (B46965) core is a rigid, planar, and electron-rich aromatic system. This rigidity is crucial for the formation of predictable and robust frameworks. The nitrogen atom of the carbazole moiety can act as a hydrogen bond donor, a feature that can be exploited to introduce additional stability and functionality within the framework through supramolecular interactions.
The two benzoic acid groups are positioned at the 3 and 6 positions of the carbazole core, resulting in a V-shaped or bent geometry. This specific arrangement influences the coordination geometry around the metal centers and ultimately directs the topology of the resulting MOF. The carboxylate groups can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging, which further adds to the structural diversity of the resulting assemblies. The dihedral angle between the carbazole core and the phenyl rings of the benzoic acid moieties also plays a role in the final three-dimensional structure of the framework.
Metal-Organic Frameworks (MOFs) Constructed with this compound
The unique structural and electronic properties of this compound make it an excellent candidate for the construction of MOFs with interesting topologies and potential applications. While specific MOFs designated as JLU-MOF111 and Cd-CBCD based on this exact ligand are not widely reported in publicly available literature, the principles of their design and synthesis can be inferred from related systems.
The synthesis of MOFs incorporating carbazole-based dicarboxylic acid linkers typically involves solvothermal or hydrothermal methods. In a typical synthesis, a salt of a metal ion (e.g., zinc, cadmium, copper) is mixed with the this compound ligand in a suitable solvent system, often a mixture of a high-boiling point organic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) and sometimes a modulator such as a monocarboxylic acid. This mixture is then sealed in a vial and heated to a specific temperature for a period of time, during which the crystalline MOF product self-assembles.
The choice of metal ion is critical as it influences the coordination number and geometry of the resulting secondary building units (SBUs). For instance, d10 metal ions like Zn(II) and Cd(II) are often chosen due to their flexible coordination geometries, which can lead to a variety of framework topologies. The carbazole moiety, being an efficient electron donor, can also influence the photophysical properties of the resulting MOFs, making them potentially useful as fluorescent sensors. mdpi.com
The topology of a MOF describes the underlying connectivity of its constituent nodes (SBUs) and linkers. The V-shaped nature of this compound, combined with the coordination geometry of the metal-based SBUs, can give rise to a variety of network topologies. In related systems using other carbazole dicarboxylic acid isomers, several topologies have been observed. For example, with 9H-carbazole-2,7-dicarboxylic acid, 3D pcu (primitive cubic) and rare self-catenated 3D alb-3,6-C2/c net topologies have been reported. researchgate.net
The pcu topology is a common and simple topology found in MOFs, often arising from the connection of octahedral SBUs with linear linkers. The observation of a pcu net with a bent linker suggests a more complex connectivity pattern. The alb-3,6-C2/c net is a more intricate topology, indicating a higher degree of complexity in the self-assembly process. The specific angles of the V-shaped linker and the coordination preferences of the metal ions are the primary factors that determine which topology is adopted.
| Topology | Description |
| pcu | Primitive cubic net, one of the simplest and most common topologies in MOFs. |
| fcu | Face-centered cubic net, another common topology often associated with high symmetry. |
| sql | Square lattice net, a 2D topology. |
| alb-3,6-C2/c | A rare self-catenated 3D net topology. researchgate.net |
For instance, in MOFs synthesized with other carbazole dicarboxylic acid isomers and Zn(II) or Cd(II) ions, novel SBUs have been identified. These include tetranuclear [Cd4(COO)8] and trinuclear [Cd3(COO)8] SBUs. researchgate.net In zinc-based systems, pentanuclear [Zn5(μ3-OH)2(COO)8] SBUs and the well-known paddle-wheel [Zn2(COO)4] SBUs have been observed. researchgate.net The formation of these specific SBUs depends on the reaction conditions, such as temperature, solvent, and the presence of modulating agents. The connectivity of these SBUs with the V-shaped dicarboxylate linker then dictates the dimensionality and topology of the final framework.
| SBU | Metal Ion(s) | Description |
| [Zn2(COO)4] | Zn(II) | Dinuclear paddle-wheel SBU. researchgate.net |
| [Zn5(μ3-OH)2(COO)8] | Zn(II) | Pentanuclear SBU. researchgate.net |
| [Cd3(COO)8] | Cd(II) | Trinuclear SBU. researchgate.net |
| [Cd4(COO)8] | Cd(II) | Tetranuclear SBU. researchgate.net |
Beyond the coordination bonds, supramolecular interactions such as π-π stacking and hydrogen bonding play a crucial role in the structures of MOFs based on this ligand. The electron-rich carbazole core is prone to π-π stacking interactions with adjacent carbazole or phenyl moieties. These interactions can significantly influence the packing of the framework and its photophysical properties. acs.org
Covalent Organic Frameworks (COFs) Incorporating Carbazole-Dicarboxylic Acid Moieties
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. The principles of reticular chemistry that govern MOF synthesis are also applicable to COFs. While specific examples of COFs synthesized directly from this compound are not extensively documented, the carbazole moiety is a known building block in COF chemistry.
Typically, carbazole-containing building blocks for COFs are functionalized with groups suitable for forming covalent linkages, such as aldehydes or amines for imine-linked COFs, or boronic acids for boronate-ester-linked COFs. A dicarboxylic acid such as this compound would require conversion to a more reactive derivative to be incorporated into common COF linkages. However, the inherent properties of the carbazole unit, such as its electron-rich nature and rigidity, are highly desirable in COF design for applications in photocatalysis and electronics. researchgate.net The incorporation of such moieties can lead to COFs with interesting optoelectronic properties and high stability.
Coordination Polymers and Self-Assembly Beyond MOFs
While this compound and its parent compound, 9H-carbazole-3,6-dicarboxylic acid, are effective building blocks for creating expansive Metal-Organic Frameworks (MOFs), their structural versatility extends to the formation of a diverse array of non-MOF architectures. These structures include lower-dimensional coordination polymers and discrete, self-assembled supramolecular complexes. The specific architecture is often directed by factors such as the choice of metal ion, solvent system, and the presence of ancillary ligands that can influence the coordination geometry and dimensionality of the final product.
Research into carbazole-based ligands has revealed a rich variety of assemblies beyond three-dimensional frameworks. These assemblies are often held together by a combination of metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and π-π stacking.
One significant area of non-MOF structures involves the formation of one-dimensional (1D) coordination polymers. For instance, the reaction of 9H-carbazole-3,6-dicarboxylate with cadmium(II) in the presence of a co-ligand like 1,3-di(pyridin-4-yl)propane results in a 1D chain structure. researchgate.net In this assembly, the carbazole dicarboxylate ligands bridge metal centers to propagate the chain, which is then further organized into a 2D supramolecular sheet through hydrogen bonds. researchgate.net Similarly, a related bent dipyridyl-type ligand, 3,6-di(pyridin-4-yl)-9H-carbazole (dpc), when reacted with zinc(II) salts, can yield single-stranded helical chains. rsc.orgresearchgate.net The formation of these 1D structures is often facilitated by the bent geometry of the carbazole ligand and the coordination preferences of the metal ion. rsc.orgresearchgate.net
Beyond simple chains, carbazole-based ligands can form more intricate discrete assemblies. An example is the formation of a supramolecular octahedron with the formula [Cu₂(CDC)₂(DMA)(EtOH)]₆, where CDC is 9H-carbazole-3,6-dicarboxylate. nih.gov This demonstrates that even ligands capable of forming extended networks can be directed to assemble into well-defined, soluble coordination cages under specific conditions. nih.govrsc.org The dipyridyl analogue (dpc) has been shown to form a unique molecular Möbius ring, a testament to the complex topologies achievable. rsc.orgresearchgate.net
Self-assembly is not limited to metal-coordination. The parent 9H-carbazole-3,6-dicarboxylic acid has been observed to form a layered crystal structure with DMF solvent molecules through non-covalent interactions. researchgate.net Furthermore, functionalized carbazole derivatives, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid, can form self-assembled monolayers (SAMs) on surfaces. rsc.org These SAMs are highly ordered single-molecule-thick layers that serve as efficient hole transport layers in optoelectronic devices like perovskite solar cells. rsc.org
The table below summarizes representative examples of coordination polymers and self-assembled structures derived from carbazole-based ligands that are not classified as MOFs.
Table 1: Examples of Non-MOF Assemblies with Carbazole-Based Ligands
| Assembly Type | Ligand | Metal Ion | Resulting Structure |
| 1D Coordination Polymer | 9H-Carbazole-3,6-dicarboxylate | Cadmium(II) | Forms 1D chains that are further linked by hydrogen bonds into a 2D supramolecular network. researchgate.net |
| Helical Chain (1D) | 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) | Zinc(II) | A single-stranded helical coordination polymer. rsc.orgresearchgate.net |
| Discrete Cage | 9H-Carbazole-3,6-dicarboxylate (CDC) | Copper(II) | A discrete, soluble supramolecular octahedron. nih.gov |
| Molecular Ring | 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) | Zinc(II) | Four building units interconnect to form a molecular Möbius ring. rsc.orgresearchgate.net |
| Self-Assembled Monolayer | [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | N/A | Forms a highly ordered monolayer on a substrate, used as a hole transport layer. rsc.org |
| Layered Crystal | 9H-Carbazole-3,6-dicarboxylic acid | N/A | Forms a layered structure with DMF solvent molecules through non-covalent interactions. researchgate.net |
Computational and Theoretical Studies on 4,4 9h Carbazole 3,6 Diyl Dibenzoic Acid and Its Materials
Density Functional Theory (DFT) Investigations of Electronic Structure
No specific research findings are available.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
No specific research findings are available.
Quantum Chemical Analysis of Molecular Orbitals (e.g., FMOs) and Reactivity
No specific research findings are available.
Simulation of Supramolecular Interactions (e.g., Hirshfeld surface analysis, π-π stacking)
No specific research findings are available.
Predictive Modeling of Material Properties
No specific research findings are available.
Photophysical and Electronic Properties of 4,4 9h Carbazole 3,6 Diyl Dibenzoic Acid Containing Systems
Luminescence and Fluorescence Mechanisms in Coordination Polymers and MOFs
Coordination polymers and MOFs constructed from 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid frequently exhibit strong luminescent properties, making them promising candidates for applications in sensing, lighting, and optical devices. The origin of this luminescence is typically rooted in electronic transitions localized on the ligand, though interactions with metal centers can introduce additional photophysical pathways.
The dominant luminescence mechanism in many frameworks incorporating this compound is intraligand fluorescence. The carbazole (B46965) unit acts as the primary chromophore, a molecule segment responsible for absorbing and emitting light. The extensive π-conjugation across the molecule allows for efficient absorption of UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often described as a π→π* transition.
Following excitation, the molecule relaxes to the ground state by emitting a photon, a process observed as fluorescence. In the solid state, cadmium(II) coordination polymers synthesized with a similar ligand, 9H-carbazole-2,7-dicarboxylic acid, display strong blue fluorescence. rsc.org The emission properties are inherently tied to the ligand's structure, and the coordination to metal centers often serves to rigidify the ligand, which can decrease non-radiative decay pathways and enhance the fluorescence quantum yield. The emission spectra of these materials are typically characterized by a strong band in the blue region of the visible spectrum, consistent with the electronic structure of the carbazole core.
While intraligand transitions are often dominant, the interaction between the carboxylate groups of the ligand and the d-orbitals of the metal center can introduce charge transfer phenomena. Ligand-to-Metal Charge Transfer (LMCT) is a process where photoexcitation promotes an electron from a ligand-based orbital to a vacant or partially filled metal-based orbital. nih.gov
This phenomenon can significantly influence the photophysical properties of the material. LMCT transitions typically occur at lower energies than intraligand π→π* transitions. Consequently, the presence of LMCT can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum compared to that of the free ligand. electronicsandbooks.com The efficiency of LMCT depends on the nature of the metal ion and the degree of orbital overlap between the ligand and the metal. For metals with filled d-orbitals, such as Zn(II) or Cd(II), luminescence is almost always due to intraligand transitions, as LMCT is less favorable. However, for transition metals with accessible empty d-orbitals, LMCT can become a competing or even dominant de-excitation pathway. nih.govelectronicsandbooks.com
Energy Transfer Dynamics in Functional Materials
The chromophoric nature of the this compound ligand makes it an excellent component for facilitating energy transfer within functional materials. In multicomponent MOFs, it can function as an "antenna," absorbing light energy and subsequently transferring it to another emissive or photoactive species within the framework.
This "antenna effect" has been demonstrated in photochromic MOFs where a carbazole-dicarboxylic acid derivative acts as a light-harvester. rsc.org In such systems, the carbazole-based ligand absorbs incident photons and, through non-radiative processes like Förster Resonance Energy Transfer (FRET), transfers the excitation energy to an adjacent photochromic unit, such as a bipyridine strut. This strut-to-strut energy transfer induces the photochromic transformation. The efficiency of this process is highly dependent on the spatial proximity and spectral overlap between the donor (the carbazole ligand) and the acceptor (the photochromic unit), factors which can be precisely controlled within the ordered structure of a MOF.
Spectroscopic Characterization Techniques for Photophysical Analysis
A suite of spectroscopic techniques is essential for elucidating the photophysical properties of materials containing this compound. unizar-csic.es
UV-Visible (UV-Vis) Absorption Spectroscopy : This technique is used to identify the electronic transitions within the material. The absorption spectra typically show intense bands in the UV region (around 300-400 nm), which are assigned to the π→π* intraligand transitions of the conjugated carbazole system. nih.govresearchgate.net
Luminescence (Fluorescence) Spectroscopy : This is the primary tool for characterizing the emissive properties. It provides information on the emission wavelength maxima (λ_em), quantum yield, and excited-state lifetimes. As shown in the table below, coordination polymers based on carbazole dicarboxylate ligands typically exhibit strong emission in the blue-to-green region of the spectrum. rsc.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : While not a direct probe of photophysical properties, FTIR is crucial for confirming the coordination of the dibenzoic acid's carboxylate groups to the metal centers, which in turn influences the electronic structure and emission characteristics.
Table 1: Representative Photophysical Data for Systems with Carbazole-Carboxylic Acid Ligands
| Compound/System | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Emission Color | Reference |
| Cd(II) MOF with 9H-carbazole-2,7-dicarboxylic acid | ~350 | ~420-440 | Blue | rsc.org |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Not specified | 450 | Blue | researchgate.net |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | Not specified | 585 | Orange | researchgate.net |
Photochromism and Photoresponsiveness in Derived Frameworks
Frameworks incorporating this compound can be engineered to be photoresponsive. Photochromism is a phenomenon where a material undergoes a reversible change in color upon exposure to light. While the carbazole ligand itself is not typically photochromic, it can be integrated into frameworks with other photoactive molecules to create photoresponsive systems. rsc.org
The role of the carbazole-based ligand in these materials can be twofold:
Structural Component : It can act as a rigid linker to build a porous framework that provides the necessary flexibility and space to allow the photochromic switching of guest molecules or other structural linkers without degrading the crystal structure. d-nb.info
Energy Transfer Antenna : As detailed previously, it can absorb light and funnel the energy to a photochromic unit, enabling the switching process to occur with wavelengths of light not directly absorbed by the photochromic molecule itself. rsc.org
This integration allows for the light-mediated control of the framework's properties, such as its color, porosity, or gas sorption capabilities, opening avenues for smart materials, sensors, and optical data storage. d-nb.info
Charge Carrier Transport and Electronic Conductivity Considerations
The carbazole moiety is a cornerstone in the field of organic electronics due to its excellent charge carrier transport properties, particularly for holes. The electron-rich nature and planar structure of the carbazole ring facilitate the delocalization of positive charge, making it an effective hole-transporting material (HTM). researchgate.net
When this compound is used to build materials for electronic applications, several factors are critical:
Electronic Structure : The energy levels of the HOMO and LUMO are key determinants of a material's suitability for a specific electronic application. The HOMO level, associated with the electron-donating carbazole core, influences the efficiency of hole injection and transport. These energy levels can be determined experimentally using techniques like cyclic voltammetry. researchgate.net
Molecular Packing : In the solid state, the efficiency of charge transport is highly dependent on the intermolecular electronic coupling, which is dictated by how the molecules pack together. A well-ordered, co-facial π-stacking arrangement generally promotes efficient charge transport along the stacking direction.
Applications as HTMs : Derivatives of 3,6-disubstituted carbazoles are widely investigated as alternatives to the benchmark HTM Spiro-OMeTAD in perovskite solar cells. They offer good thermal stability and hole mobility. researchgate.net While the carboxylic acid groups in the title compound are primarily for building frameworks, the underlying electronic properties of the carbazole core are what make it relevant in this context. Computational studies on similar carbazole-based polymers are often used to predict charge mobility. researchgate.net
Electron Transport : While carbazole itself is primarily a hole transporter, chemical modification can produce derivatives that function as electron transport materials (ETMs). By attaching strong electron-withdrawing groups, the LUMO level can be lowered to facilitate electron injection and transport. rsc.orgrsc.org
Table 2: Representative Electronic Properties of Related Carbazole-Based Materials
| Material Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application Context | Reference |
| Carbazole-based HTM (CZTPA-1) | -5.13 | -2.05 | 3.08 | Perovskite Solar Cells | researchgate.net |
| Carbazole-based HTM (CZTPA-2) | -5.14 | -2.04 | 3.10 | Perovskite Solar Cells | researchgate.net |
| Carbazole-Oxadiazole ETM (3CNCzOXD) | -6.41 | -3.11 | 3.30 | OLEDs | rsc.org |
| Carbazole-Oxadiazole ETM (4CNCzOXD) | -6.43 | -3.12 | 3.31 | OLEDs | rsc.org |
Advanced Applications of 4,4 9h Carbazole 3,6 Diyl Dibenzoic Acid in Materials Science
Chemical Sensing Applications
The strong fluorescence emission of 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid and its derivatives makes them excellent candidates for luminescent sensors. The interaction of the carbazole (B46965) moiety with various analytes can lead to a significant change in its fluorescence intensity, providing a basis for sensitive and selective detection of environmental pollutants and other chemical species.
Luminescent Sensing of Environmental Pollutants (e.g., Nitroaromatic Compounds, Pesticides, Antibiotics)
Recent research has highlighted the efficacy of materials incorporating this compound in the detection of a range of environmental contaminants. A notable example is the development of a metal-organic framework (MOF) where a derivative of this carbazole-based ligand is used to detect nitroaromatic compounds (NACs), pesticides, and antibiotics through fluorescence quenching. rsc.org
In one study, a cadmium-based luminescent MOF (LMOF), Cd-CBCD, was synthesized using a tricarboxylic acid ligand derived from this compound. rsc.org This LMOF demonstrated high sensitivity and selectivity in detecting specific nitrofurans (a class of antibiotics), the pesticide 2,6-dichloro-4-nitroaniline (B1670479) (DCN), and the nitroaromatic compound 4-nitroaniline (B120555) (4-NA). rsc.org The detection mechanism is based on the quenching of the LMOF's intrinsic fluorescence upon interaction with these analytes. The porous and electron-rich nature of the carbazole-based framework facilitates the specific recognition and binding of these pollutants. rsc.org
The performance of this sensor is summarized in the table below, showcasing its high quenching efficiency and low detection limits for various pollutants.
| Analyte | Quenching Efficiency (Ksv in M⁻¹) | Limit of Detection (LOD) in μM |
| Nitrofurantoin (NFT) | 2.98 x 10⁴ | 1.85 |
| Nitrofurazone (NFZ) | 2.59 x 10⁴ | 2.21 |
| Furazolidone (FZD) | 2.43 x 10⁴ | 2.45 |
| 4-Nitroaniline (4-NA) | 2.13 x 10⁴ | 2.76 |
| 2,6-dichloro-4-nitroaniline (DCN) | 1.89 x 10⁴ | 3.12 |
Detection of Inorganic Ions and Acids (e.g., Fe(III), Cyanide, HCl)
The versatile structure of carbazole derivatives allows for their application in the detection of inorganic ions as well. While direct use of this compound for this purpose is a growing area of research, related carbazole-based chemosensors have shown significant promise in detecting ions like Fe(III) and cyanide.
For instance, a novel carbazole-based Schiff-base has been designed as a fluorescent chemosensor that exhibits high selectivity for Fe(III) ions. nih.gov The interaction between the sensor and Fe(III) leads to a "turn-off" fluorescence response due to the paramagnetic nature of the iron ion, with a calculated detection limit of 1.38 nM. nih.govnih.gov Another study demonstrated a carbazole-derived fluorescent dye for the selective naked-eye detection of cyanide (CN⁻) in aqueous media. rsc.org The detection mechanism involves a Michael addition of cyanide to the sensor molecule, resulting in a noticeable colorimetric and fluorescent change. The detection limits for cyanide were found to be as low as 0.126 μM, which is below the permissible level in drinking water. rsc.org
Although specific studies on the use of this compound for HCl gas sensing are not widely reported, the fundamental properties of carbazole derivatives suggest potential in this area. The nitrogen atom in the carbazole ring can interact with acidic vapors, leading to changes in the material's photophysical properties, which could be harnessed for sensing applications.
Multi-responsive Sensing Platforms
The development of multi-responsive sensors, capable of detecting several different analytes, is a significant area of materials science. Coordination polymers and MOFs based on carbazole derivatives are particularly promising for creating such platforms. These materials can exhibit varied responses, such as changes in fluorescence or afterglow, to different external stimuli. rsc.org
For example, two metal-organic coordination polymers synthesized from a derivative of this compound with Cd(II) and Zn(II) metal salts have demonstrated excitation wavelength, temperature, and time-dependent afterglow properties. rsc.org These unique characteristics allow for applications in multidimensional dynamic information encryption, showcasing the potential for creating sophisticated sensing platforms. rsc.org While not a direct application in chemical sensing, it highlights the multi-responsive nature of materials derived from this carbazole compound.
Energy-Related Materials
The excellent charge-transporting properties and high thermal stability of carbazole-based compounds make them highly suitable for applications in various energy-related devices, including organic light-emitting diodes (OLEDs) and solar cells.
Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole derivatives are widely utilized in OLEDs as host materials for the emissive layer, as well as in charge-transporting layers. nih.gov Their high triplet energy allows for efficient energy transfer to phosphorescent emitters, leading to high-efficiency OLEDs. nih.gov The rigid structure of the carbazole unit contributes to the morphological stability of the thin films in these devices.
Derivatives of this compound can be functionalized to tune their electronic properties for specific roles within an OLED. For example, by introducing different functional groups, the HOMO and LUMO energy levels can be adjusted to facilitate efficient charge injection and transport. Research on various carbazole derivatives has led to the development of highly efficient blue, green, and red phosphorescent OLEDs. nih.gov
The performance of OLEDs can be significantly influenced by the choice of host and charge-transporting materials. The table below presents a comparative overview of the performance of OLEDs utilizing different carbazole-based materials.
| Device Role | Carbazole Derivative Type | Maximum External Quantum Efficiency (EQE) | Emission Color |
| Host for Phosphorescent Emitter | Imidazole and Carbazole Derivative | 8.3% | Green |
| Host for Phosphorescent Emitter | Imidazole and Carbazole Derivative | 6.4% | Red |
| Host for Phosphorescent Emitter | Imidazole and Carbazole Derivative | 7.6% | Sky-blue |
| Fluorescent Emitter | Imidazole and Carbazole Derivative | 1.1% | Deep-blue |
Applications in Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)
In the realm of solar energy, carbazole-based materials, including derivatives of this compound, are extensively investigated as hole-transporting materials (HTMs) in both organic solar cells and perovskite solar cells. researchgate.net Their suitable highest occupied molecular orbital (HOMO) energy levels allow for efficient hole extraction from the active layer, while their high hole mobility ensures effective charge transport to the electrode.
In perovskite solar cells, carbazole-based HTMs have emerged as a promising alternative to the commonly used but expensive spiro-OMeTAD. researchgate.net The molecular structure of these carbazole derivatives can be readily modified to optimize their energy level alignment with the perovskite absorber layer, thereby enhancing the power conversion efficiency (PCE) of the solar cell. For instance, the introduction of diphenylamine (B1679370) groups at the 3,6-positions of the carbazole core has been shown to improve the hole-transporting properties. rsc.org
The following table summarizes the performance of perovskite solar cells employing different carbazole-based HTMs.
| HTM based on Carbazole Derivative | Power Conversion Efficiency (PCE) |
| SGT-405 (three-arm-type structure) | 14.8% |
| Dimethoxyphenylamine-modified 3,6-carbazole derivatives | up to 9.8% |
| KZRD (D-A type with rhodanine (B49660) acceptor) | Higher than KZ and KZIC |
The continued development and functionalization of this compound and its derivatives are expected to lead to further advancements in the fields of materials science, particularly in the creation of highly sensitive chemical sensors and efficient energy conversion devices.
Photocatalytic Systems for Organic Reactions
Metal-Organic Frameworks (MOFs) incorporating carbazole-based ligands are emerging as promising materials for photocatalysis. The carbazole unit can act as a photosensitizer, absorbing light and initiating photochemical reactions. While direct studies on MOFs synthesized from this compound for photocatalytic organic reactions are not extensively reported, the behavior of analogous carbazole-containing MOFs provides strong evidence for their potential. These materials can facilitate the degradation of organic pollutants in water through the generation of reactive oxygen species under light irradiation.
The general mechanism involves the excitation of the carbazole ligand upon light absorption, followed by electron transfer to the metal clusters of the MOF. This charge separation is crucial for the subsequent redox reactions with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which then attack and decompose organic pollutant molecules. The efficiency of these photocatalytic systems is influenced by factors such as the band gap of the MOF, its surface area, and the stability of the charge-separated state.
Research on various carbazole-decorated MOFs has demonstrated their efficacy in degrading dyes and other organic contaminants. For instance, a carbazolyl-decorated zirconium-based MOF, when used as a photocatalyst, showed a suitable band gap for the degradation of organic pollutants. Similarly, carbazole-based covalent organic polymers have been shown to be effective in the photocatalytic degradation of dyes like rhodamine B and Rose Bengal under visible light. These findings suggest that a MOF constructed with this compound as the organic linker would likely exhibit similar photocatalytic capabilities for a range of organic transformations.
Table 1: Photocatalytic Degradation of Organic Dyes using Carbazole-Based Materials
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) |
|---|---|---|---|
| CzTA-PDAN COP | Rhodamine B | Sunlight | ~100 |
| CzTA-PDAN COP | Rose Bengal | Sunlight | ~100 |
| Cz-MOF-2 | Organic Contaminants | Not Specified | Not Specified |
Electrocatalysis, particularly Oxygen Reduction Reactions (ORRs)
The development of efficient and cost-effective electrocatalysts for the oxygen reduction reaction (ORR) is critical for various energy conversion and storage technologies, such as fuel cells and metal-air batteries. While platinum-based materials are the current benchmark, their high cost and scarcity have driven research towards alternatives. Carbon-based materials doped with heteroatoms like nitrogen have shown significant promise.
Carbazole-containing polymers and MOFs, including those potentially derived from this compound, can serve as excellent precursors for nitrogen-doped carbon electrocatalysts. mdpi.com Through a high-temperature pyrolysis process, these materials can be converted into a carbon matrix with nitrogen atoms integrated into the graphitic lattice. These nitrogen sites, particularly pyridinic-N and graphitic-N, are believed to be the active centers for the ORR.
The resulting N-doped carbon materials can exhibit high electrocatalytic activity, long-term stability, and good tolerance to methanol (B129727) crossover effects, making them viable alternatives to platinum catalysts, especially in alkaline media. The porous structure inherited from the MOF or polymer precursor can further enhance the performance by providing a high surface area and facilitating mass transport of reactants and products. Although direct experimental data on ORR catalysts derived from this compound is not yet available, the extensive research on other carbazole-derived materials strongly supports this as a promising area of application. researchgate.netfrontiersin.orgnih.govmagtech.com.cn
Table 2: Performance of Biomass-Derived Carbon-Based Electrocatalysts for ORR in 0.1 M KOH
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Limiting Current Density (mA cm⁻²) |
|---|---|---|---|
| Alder Wood Char-derived N-doped carbon | 0.92 | 0.85 | 5.9 |
| THNC-800 | 0.92 | Not Specified | 3.0 |
| Unnamed Biomass-derived catalyst | 0.90 | 0.79 | 4.10 |
Gas Storage and Separation Technologies (MOF-based)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them ideal candidates for gas storage and separation applications. The choice of the organic linker is crucial in determining the pore structure and surface chemistry of the MOF, which in turn governs its gas adsorption properties.
The rigid and planar structure of the carbazole unit in this compound makes it an excellent candidate for constructing robust MOFs with well-defined pore architectures. The nitrogen atom in the carbazole core can also introduce a degree of polarity to the pore surface, potentially enhancing the selective adsorption of certain gas molecules like carbon dioxide (CO₂).
MOFs are particularly promising for the separation of CO₂ from nitrogen (N₂), a key process in post-combustion carbon capture. The separation mechanism in MOFs can be based on either kinetic separation, where one gas molecule diffuses faster through the pores, or selective adsorption, where one gas interacts more strongly with the MOF's internal surface. The pore size of the MOF can be tailored to be close to the kinetic diameter of the gas molecules to achieve a molecular sieving effect. Computational screening studies have shown that MOFs with narrow pores can exhibit very high CO₂/N₂ selectivity. nih.govd-nb.info While specific gas adsorption data for MOFs synthesized from this compound is limited, the general principles of MOF-based gas separation suggest that such materials would be promising for applications like CO₂ capture. nsrrc.org.twresearchgate.net
Table 3: Predicted CO₂/N₂ Separation Performance of Top-Performing MOF Membranes
| MOF | CO₂/N₂ Selectivity | CO₂ Permeability (Barrer) |
|---|---|---|
| VIHHIE | 820 | 1.95 x 10⁶ |
| Top 9 MOFs (average) | >100 | 1.19 x 10⁵ - 1.95 x 10⁶ |
Polymer Science and Conductive Polymer Development
Polycarbazoles are a well-known class of conductive polymers that have been extensively studied for their applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.gov The carbazole moiety provides good hole-transporting properties and high thermal stability.
The dicarboxylic acid functionality of this compound allows it to be used as a monomer in the synthesis of various types of polymers, including polyesters and polyamides, through condensation polymerization. More importantly, the carbazole core itself can be polymerized through chemical or electrochemical oxidation to form a conductive polymer. The 3,6-positions of the carbazole ring are the most reactive sites for polymerization, leading to a conjugated polymer backbone. nih.gov
The resulting polymer would be expected to exhibit electrical conductivity upon doping, where charge carriers (holes) can move along the conjugated polymer chain. The conductivity of polycarbazoles can be tuned by chemical doping with oxidizing agents. The rigid structure of the monomer would likely lead to a polymer with good thermal stability. While specific studies on the synthesis and conductivity of polymers derived solely from this compound are not widely available, the extensive literature on polycarbazoles provides a strong foundation for predicting their properties and potential applications in conductive materials. nih.gov
Table 4: Solid-State Conductivities of Various Poly(carbazolyl-indole) Films
| Polymer | Conductivity (S cm⁻¹) |
|---|---|
| P[4In-3Cz] | 2.1 x 10⁻⁵ |
| P[5In-3Cz] | 1.5 x 10⁻⁵ |
| P[6In-3Cz] | 3.8 x 10⁻⁵ |
| P[7In-3Cz] | 1.7 x 10⁻⁵ |
Conclusion and Future Research Directions
Summary of Current Research and Knowledge Gaps
Current research on 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid has predominantly focused on its application as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net The carbazole (B46965) moiety's inherent photophysical properties and the dibenzoic acid's ability to coordinate with metal ions have led to the development of MOFs with interesting characteristics. These materials have shown potential in areas such as high-performance liquid chromatography (HPLC) for the separation of small organic molecules. researchgate.net The structural adaptability of the 3,6-substituted carbazole unit makes it an outstanding candidate for integration into polymers and other supramolecular assemblies, offering improved stability. researchgate.net
However, despite these advancements, significant knowledge gaps remain. The full potential of this compound in other areas of materials science is yet to be thoroughly explored. While its use in MOFs is established, there is a lack of comprehensive studies on its application in other functional materials like organic light-emitting diodes (OLEDs), perovskite solar cells, or as a direct photocatalyst. Furthermore, detailed investigations into the structure-property relationships of materials derived from this specific linker are limited. A deeper understanding of how modifications to the carbazole core or the benzoic acid groups influence the final material's electronic, optical, and catalytic properties is needed.
Key Research Areas and Identified Gaps:
| Research Area | Summary of Current Knowledge | Knowledge Gaps |
| Metal-Organic Frameworks (MOFs) | Utilized as a linker to create porous, stable MOFs for applications like HPLC separations. researchgate.net | - Exploration of a wider range of metal nodes to form diverse MOF structures. - In-depth investigation of gas storage and separation capabilities. - Limited studies on the catalytic and sensing applications of MOFs derived from this linker. |
| Organic Electronics | Carbazole derivatives are known for their excellent optoelectronic properties and are used in OLEDs and solar cells. researchgate.netnih.gov | - Specific studies on the performance of this compound in electronic devices are scarce. - Lack of data on its charge transport properties and energy levels. |
| Photocatalysis | Carbazole-based materials have been demonstrated as effective photocatalysts. rsc.orgnih.gov | - The direct photocatalytic activity of the standalone molecule has not been extensively studied. - Limited research on its use in visible-light-driven organic synthesis. |
Emerging Trends and Prospective Applications
The unique electronic and structural features of this compound position it as a promising candidate for several emerging technologies. The electron-donating nature of the carbazole core, combined with its extended π-conjugated system, suggests significant potential in optoelectronics and photocatalysis. researchgate.net
One of the most promising future directions is its use in perovskite solar cells (PSCs) . Carbazole-based molecules are increasingly being investigated as efficient hole-transporting materials (HTMs) in PSCs, offering good thermal stability and high hole mobility. researchgate.netresearchgate.net The dibenzoic acid groups in this compound could serve as anchoring points to the perovskite surface, potentially improving interfacial contact and charge extraction efficiency.
Another emerging trend is the development of carbazole-based polymers for CO2 capture . The nitrogen atom in the carbazole ring can create favorable interactions with CO2 molecules, and by polymerizing this dicarboxylic acid, microporous organic polymers with high surface areas could be synthesized for effective and selective CO2 adsorption. nih.govresearchgate.net
Furthermore, the fluorescent properties inherent to many carbazole derivatives suggest that MOFs or polymers synthesized from this linker could be applied in fluorescent sensing . nih.gov The porous nature of MOFs could allow for the selective binding of analytes, leading to a detectable change in the fluorescence of the material, which could be used for sensing heavy metal ions or nitroaromatic compounds. nih.govresearchgate.net
Prospective Applications:
| Application Area | Rationale | Potential Advantages |
| Perovskite Solar Cells | Carbazole core for efficient hole transport; carboxylic acid groups for anchoring. researchgate.netresearchgate.net | Improved stability, enhanced charge extraction, and potentially higher power conversion efficiencies. |
| CO2 Capture | Nitrogen-rich structure and potential for forming microporous polymers. nih.gov | High selectivity and adsorption capacity for CO2. |
| Fluorescent Sensors | Intrinsic fluorescence of the carbazole moiety and porous nature of derived MOFs. nih.gov | High sensitivity and selectivity for detecting specific environmental pollutants. nih.govresearchgate.net |
| Photocatalysis | The electron-rich carbazole unit can act as a photosensitizer. rsc.org | Metal-free, visible-light-driven catalysis for green organic synthesis. |
Challenges and Opportunities in Designing Next-Generation Materials
The design and synthesis of next-generation materials based on this compound present both challenges and significant opportunities. A primary challenge lies in the multi-step synthesis of the molecule itself, which can be complex and may result in low yields, hindering its large-scale production and application. mdpi.com
In the context of MOFs, a significant challenge is controlling the final topology and properties of the framework. The flexibility of the benzoic acid groups can sometimes lead to the formation of interpenetrated structures, which may reduce the accessible pore volume. researchgate.net Overcoming this requires careful selection of synthesis conditions, such as solvents and temperature. rroij.com
However, these challenges also open up numerous opportunities. The development of more efficient and scalable synthetic routes for this compound is a crucial area for future research and would significantly accelerate its application. bohrium.com There is a vast, underexplored space for creating novel materials by functionalizing the carbazole's N-H position. Introducing different substituents at this position can fine-tune the electronic properties, solubility, and steric hindrance of the molecule, thereby influencing the properties of the resulting materials. nih.govmdpi.com
The opportunity to create "smart" materials with multiple functionalities is particularly exciting. For instance, by incorporating catalytically active metal centers into MOFs constructed from this linker, it may be possible to design materials that combine selective adsorption with catalytic activity. Similarly, the development of bifunctional materials for OLEDs, where the compound acts as both a hole-transporting and an emitting layer, could simplify device architecture and improve performance. mdpi.com The exploration of these avenues will undoubtedly pave the way for the next generation of advanced functional materials.
Q & A
Basic: What are the established synthetic routes and characterization methods for 4,4'-(9H-Carbazole-3,6-diyl)dibenzoic acid?
Methodological Answer:
The ligand is typically synthesized via Suzuki-Miyaura coupling reactions, where carbazole derivatives are functionalized with boronate ester groups at the 3,6-positions, followed by hydrolysis to yield the dicarboxylic acid . Characterization involves:
- Single-crystal X-ray diffraction (SCXRD): To confirm molecular geometry and intermolecular interactions. For example, reports a mean C–C bond length of 0.005 Å and an R factor of 0.093 for related carbazole derivatives .
- Spectroscopic techniques: H/C NMR and FTIR to verify functional groups and purity.
- Thermogravimetric analysis (TGA): To assess thermal stability, critical for MOF applications .
Basic: How is the crystal structure of this ligand validated, and what software is recommended for refinement?
Methodological Answer:
SCXRD data refinement relies on programs like SHELXL , which is optimized for small-molecule crystallography. Key steps include:
- Data collection: Using diffractometers (e.g., Rigaku Mercury2) with fine-focus sealed tubes and graphite monochromators .
- Refinement parameters: highlights an R factor of 0.093 and wR of 0.242, achieved via iterative least-squares refinement in SHELXL .
- Validation: CheckCIF reports ensure structural integrity, addressing issues like missed symmetry or displacement parameters .
Advanced: How can researchers design MOFs with controlled topologies using this ligand?
Methodological Answer:
The ligand’s rigid carbazole core and divergent carboxylate groups enable diverse coordination modes. Strategies include:
- Angle modulation: Introducing 90° angles between ligand branches (e.g., using carbazole groups) to favor non-interpenetrated frameworks like DUT-75 .
- Coordination environment tuning: Pairing with metal clusters (e.g., Cu paddle-wheel nodes) to form 2D or 3D networks. demonstrates a 2D Eu-based MOF with [Eu(CDC)Cl] stoichiometry .
- Mixed-ligand approaches: Combining with bipyridine or other carboxylates to adjust pore size and functionality .
Advanced: How should researchers address discrepancies in gas adsorption data for MOFs incorporating this ligand?
Methodological Answer:
Contradictions in adsorption isotherms (e.g., CO uptake) may arise from:
- Activation protocols: Incomplete solvent removal can reduce surface area. Supercritical CO drying is recommended for microporous MOFs .
- Framework flexibility: Breathing effects or phase transitions under pressure require in situ XRD or neutron diffraction to monitor structural changes .
- Competitive adsorption: Use multicomponent gas mixtures (e.g., CO/N) to simulate real-world conditions .
Advanced: What experimental approaches optimize proton conductivity in carbazole-based MOFs?
Methodological Answer:
Proton conduction relies on hydrogen-bonding networks and guest molecules. Key steps:
- Hydration studies: Measure conductivity under varying humidity (e.g., Nafion-based impedance spectroscopy). notes MOFs with HCDC achieve S/cm at 98% RH .
- Acid doping: Post-synthetic modification with HPO or HSO enhances proton mobility .
- Crystallographic analysis: Identify water channels via SCXRD and correlate with conductivity data .
Advanced: How can solubility challenges during MOF synthesis be mitigated?
Methodological Answer:
The ligand’s limited solubility in polar solvents (DMF/DMSO) can be addressed by:
- Solvent mixtures: Use DMF/EtOH or DMSO/THF to improve dissolution .
- Temperature modulation: Elevated temperatures (120–150°C) in solvothermal reactions enhance ligand reactivity .
- Microwave-assisted synthesis: Reduces reaction time and improves crystallinity .
Advanced: What strategies improve experimental phasing in crystallography for carbazole derivatives?
Methodological Answer:
For challenging structures (e.g., twinned crystals or weak diffraction):
- SHELXD/E pipelines: Robust for ab initio phasing; highlights their use in high-throughput macromolecular studies .
- Heavy-atom incorporation: Introduce iodine or selenium via post-synthetic modification for anomalous scattering .
- Data merging: Combine multiple datasets (e.g., from different crystals) to enhance completeness and redundancy .
Key MOF Structures Using this compound
| MOF Name | Metal Node | Topology | Application | Reference |
|---|---|---|---|---|
| EuCDDB | Eu | 2D layer | DMF sensing, proton conduction | |
| NENU-522 | Cu paddle-wheel | 3D | Gas storage | |
| DUT-75 | Zn | ftw | CO/CH separation | |
| BUT-30 | Zr | Highly porous | Hydrogen storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
